Doripenem
Overview
Description
Doripenem is a beta-lactam antibiotic agent belonging to the carbapenem group. It is known for its broad-spectrum antibacterial activity, effective against both gram-positive and gram-negative bacteria. This compound is particularly noted for its stability in aqueous solutions, which allows it to be administered as an infusion over extended periods. It is used to treat complex abdominal infections, hospital-acquired pneumonia, and complicated urinary tract infections, including kidney infections with sepsis .
Mechanism of Action
Target of Action
Doripenem, a member of the β-lactam class of antibiotics, primarily targets bacterial enzymes known as penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
This compound inhibits cell wall synthesis by binding to several PBPs (2, 3 & 4), resulting in defective cell walls . This interaction with its targets leads to the creation of osmotically unstable organisms that are susceptible to cell lysis . This compound is stable to hydrolysis by most beta-lactamases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan cross-linking during the synthesis of the bacterial cell wall . By inhibiting PBPs, this compound disrupts this pathway, leading to defective cell walls and ultimately, bacterial cell death .
Pharmacokinetics
This compound exhibits linear pharmacokinetics in the dose range of 0.25 to 1.0 g . It is primarily eliminated by the kidneys and can be removed by hemodialysis . The cumulative urinary recovery rate of this compound is 68.1–72.0% within 24 hours . Monte Carlo simulation results suggest that 1.0 g every 12 hours or 0.5 g every 8 hours is an optimal regimen for pathogens susceptible to this compound (MIC ≤ 1 mg/L); while a high dose and extended infusion (1 g, every 8 hours, 4-hour infusion) is proposed for unsusceptible pathogens (2 ≤ MIC ≤ 8 mg/L) .
Result of Action
The result of this compound’s action is the death of the bacterial cell . By inhibiting the PBPs, this compound disrupts the synthesis of the bacterial cell wall, leading to the creation of osmotically unstable organisms that are susceptible to cell lysis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic effect, enhancing the bactericidal action of this compound . Furthermore, the efficacy of this compound can be affected by the susceptibility of the bacterial strain, as indicated by the minimum inhibitory concentration (MIC) .
Biochemical Analysis
Biochemical Properties
Doripenem interacts with various enzymes and proteins in biochemical reactions . For instance, it binds to the OXA-48 carbapenemase, a major resistance determinant that promotes the phenotype of carbapenem-resistant Enterobacteriaceae . This compound is observed in the Δ 1 R and Δ 1 S tautomeric states covalently attached to the catalytic S70 residue .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by inhibiting the synthesis of bacterial cell walls, leading to cell death . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms . It binds to penicillin-binding proteins, inhibiting the synthesis of peptidoglycan, a key component of bacterial cell walls . This leads to cell lysis and death .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that resistant subpopulations emerge during simulations of different regimens of this compound . The combined use of this compound with other antibiotics can reduce the number of these resistant subpopulations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Higher doses of this compound are more effective at reducing bacterial counts, but they may also lead to an increased risk of adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes such as carbapenemases, which metabolize this compound and contribute to antibiotic resistance .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport . It can penetrate bacterial cell walls and reach high concentrations within cells .
Subcellular Localization
This compound is localized within the periplasmic space of bacterial cells, where it exerts its antibacterial effects . It binds to penicillin-binding proteins located in the inner membrane of the bacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions: Doripenem is synthesized through a multi-step process that involves the formation of its core beta-lactam ring structure. The synthesis typically starts with the preparation of a key intermediate, which is then subjected to various chemical reactions to form the final product. The process involves the use of reagents such as N,N-dimethylformamide and phosphate buffers .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes crystallization steps to obtain the desired polymorphic forms of this compound, which are essential for its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Doripenem undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its chemical properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the this compound molecule, which can affect its activity and stability
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include phosphate buffers, methanol, and acetonitrile. Reaction conditions such as pH, temperature, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield modified this compound molecules with different functional groups .
Scientific Research Applications
Doripenem has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the reactivity and stability of beta-lactam antibiotics.
Biology: In biological research, this compound is used to investigate the mechanisms of bacterial resistance and the efficacy of new antibiotic combinations.
Medicine: Clinically, this compound is used to treat severe bacterial infections, particularly those caused by multi-drug resistant organisms. .
Comparison with Similar Compounds
Similar Compounds: Doripenem is part of the carbapenem class of antibiotics, which includes other compounds such as imipenem, meropenem, ertapenem, panipenem-betamipron, and biapenem .
Comparison:
Imipenem: this compound has a broader spectrum of activity compared to imipenem and is more stable in aqueous solutions.
Meropenem: this compound and meropenem have similar antibacterial spectra, but this compound is less likely to induce seizures.
Ertapenem: Unlike this compound, ertapenem has a longer half-life, allowing for once-daily dosing, but it has a narrower spectrum of activity.
Panipenem-betamipron and Biapenem: These compounds are similar to this compound in terms of their broad-spectrum activity but differ in their pharmacokinetic profiles and clinical uses
Biological Activity
Doripenem is a novel carbapenem antibiotic that has garnered attention for its broad-spectrum antibacterial activity, particularly against resistant strains of bacteria. This article provides a comprehensive overview of its biological activity, including pharmacodynamics, pharmacokinetics, and clinical efficacy based on various studies.
Overview of this compound
This compound (S-4661) is characterized as a 1-β-methyl carbapenem, which distinguishes it from other carbapenems like imipenem and meropenem. Its unique structure allows it to be resistant to degradation by renal dihydropeptidase I, eliminating the need for co-administration with cilastatin, which is required for imipenem .
Pharmacodynamics
Bactericidal Activity
this compound exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. It has been shown to have lower minimum inhibitory concentrations (MICs) compared to imipenem and similar efficacy to meropenem against various pathogens, including:
- Streptococcus pneumoniae
- Pseudomonas aeruginosa
- Escherichia coli
- Acinetobacter spp.
In vitro studies indicate that this compound's MIC values are generally ≤4 mg/L for many clinical isolates, demonstrating its effectiveness against resistant strains .
Resistance Mechanisms
This compound is effective against most beta-lactamases produced by both Gram-negative and Gram-positive organisms. Notably, it retains activity against certain metallo-beta-lactamase-producing strains, where other carbapenems fail . The presence of the OprD porin in P. aeruginosa enhances this compound's uptake, contributing to its superior activity against this pathogen compared to other carbapenems .
Pharmacokinetics
This compound achieves high plasma concentrations, with a half-life longer than that of imipenem or meropenem. This pharmacokinetic profile supports its use in treating serious infections, as it maintains effective drug levels over time .
Case Studies and Clinical Trials
A meta-analysis of randomized controlled trials (RCTs) assessed this compound's efficacy in treating acute bacterial infections. The analysis included eight RCTs comparing this compound with other antibiotics such as imipenem and meropenem. Key findings include:
- Clinical Success Rate : this compound demonstrated similar clinical success rates compared to comparators (odds ratio [OR], 1.15; 95% CI, 0.79–1.66) across various infection types.
- Microbiological Eradication : The microbiological eradication rates were comparable between this compound and other carbapenems.
- Specific Infections : For complicated urinary tract infections (cUTIs), this compound showed a higher success rate than comparators (OR, 1.89; 95% CI, 1.13–3.17) .
Summary of Clinical Trials
Study Type | Infection Type | This compound Dosage | Comparator | Clinical Success Rate |
---|---|---|---|---|
RCT | Ventilator-associated pneumonia | 500 mg every 8 h | Imipenem/cilastatin 1 g every 8 h | Similar |
RCT | Complicated UTI | 500 mg every 8 h | Levofloxacin 250 mg daily | Similar |
RCT | Acute cholangitis | 500 mg every 8 h | Imipenem/cilastatin 500 mg every 8 h | Similar |
RCT | Febrile neutropenia | 1 g every 8 h | Meropenem 1 g every 8 h | Similar |
Properties
IUPAC Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O6S2/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25)/t6-,7-,8+,9+,10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAACINZEOAHHE-VFZPANTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046678 | |
Record name | Doripenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Doripenem is a broad-spectrum carbapenem antibiotic with activity against many gram-positive and gram-negative aerobic bacteria, as well as a variety of anaerobes. Like other beta-lactam antibiotics, doripenem's bactericidal mechanism of action is mostly due to cell death after inhibition of bacterial enzymes called penicillin-bindng proteins (PBPs), which are responsible for peptidoglycan cross-linking during the synthesis of the bacterial cell wall. Carbapenems mainly have high affinity for PBPs 1a, 1b, 2 and 3. Inhibition of each PBP usually results in a different inactivating mechanism. Inhibition of PBPs 1a and 1b results in fast bacterial killing through the formation of spheroplasts, inhibition of PBP 2 results in rod-shaped bacteria to become spherical, and inhibition of PBP 3 results in filamentous-shaped organisms. The PBPs preferentially bound by different carbapenems depend on the organism. In E.coli and P.aeruginosa, doripenem binds to PBP 2, which is involved in the maintenance of cell shape, as well as to PBPs 3 and 4. Doripenem has a 1-beta-methyl side chain, which allows it to be relatively resistant to dehydropeptidase, as well as a trans-alpha-1-hydroxyethyl group at position 6 which provides beta-lactamase resistance. Like other carbapenems, doripenem is different from most beta-lactams due to its stability against hydrolysis by most beta-lactamases, including penicillinases, cephalosporinases, ESBL, and Amp-C producing enterobacteriaceae. | |
Record name | Doripenem | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06211 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
148016-81-3 | |
Record name | Doripenem | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148016-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doripenem [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148016813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doripenem | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06211 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doripenem | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORIPENEM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHV525JOBH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Doripenem | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041883 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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